
(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bioactive Compound Synthesis
The inclusion of furan and piperidine structures in compounds has been explored for the synthesis of bioactive molecules. For example, furan derivatives are highlighted for their role in drug design, acting as structural units in bioactive molecules (Ostrowski, 2022). The synthesis of nucleobases, nucleosides, and their analogues incorporating furan or piperidine rings has shown promising antiviral, antitumor, and antimicrobial activities. This underscores the potential of “(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid” in medicinal chemistry, where its furan component can be utilized in creating new therapeutic agents.
Antimicrobial and Anti-inflammatory Properties
Compounds with furan moieties have been identified for their antimicrobial and anti-inflammatory properties. The review by Zhang & Zhang, 2022 on furan in foods discusses the toxicological pathways mediated by furan derivatives, suggesting potential biomedical applications where these pathways can be leveraged for therapeutic purposes. The study indicates the necessity of understanding furan's biological effects to mitigate its toxicities while exploring its beneficial impacts on health.
Biodegradable Polymer Development
The structural versatility of “(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid” also opens research avenues in materials science, particularly in the development of biodegradable polymers. Furan derivatives have been investigated for their incorporation into polymer chains, enhancing the material's biodegradability and sustainability (Chernyshev, Kravchenko, & Ananikov, 2017). This aligns with the growing demand for environmentally friendly materials in various industrial applications.
Safety and Hazards
Propriétés
IUPAC Name |
2-(furan-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)17-11-6-4-8-18(10-11)13(14(19)20)12-7-5-9-22-12/h5,7,9,11,13H,4,6,8,10H2,1-3H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGTXKSAXBQQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



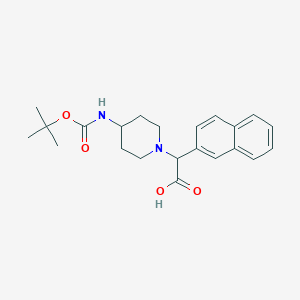
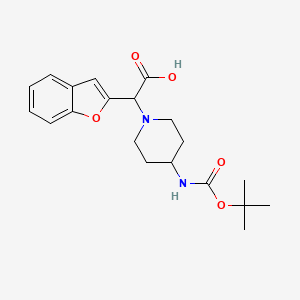

![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)
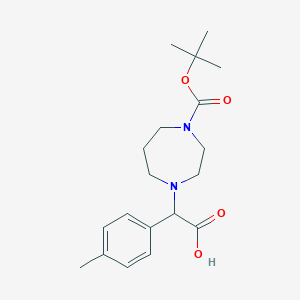
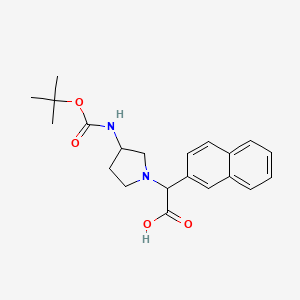
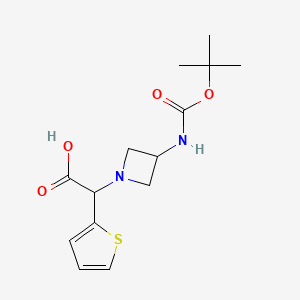
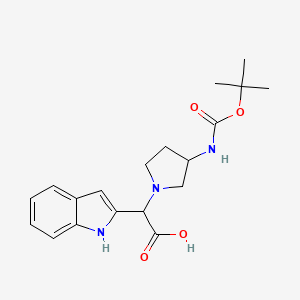
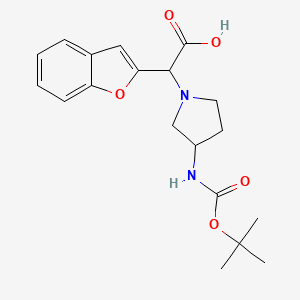
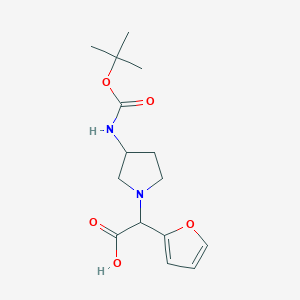
![1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3293457.png)
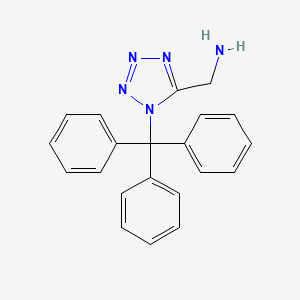
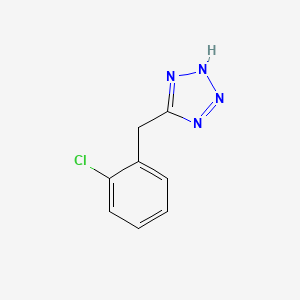
![2-[3-(2-Amino-ethyl)-phenyl]-acetamidine](/img/structure/B3293472.png)